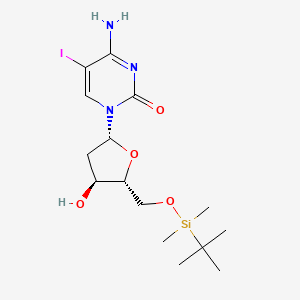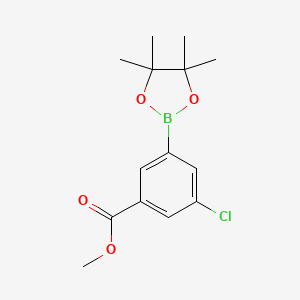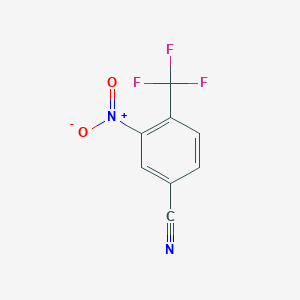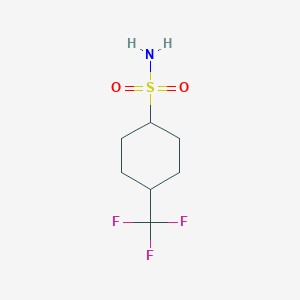
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Descripción general
Descripción
“4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is a chemical compound with the CAS Number: 1340509-45-6 . It has a molecular weight of 231.24 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohexanesulfonamide .
Molecular Structure Analysis
The InChI code for “4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is 1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-(Trifluoromethyl)cyclohexane-1-sulfonamide and its derivatives play a crucial role in chemical synthesis. Trifluoromethanesulfonic (triflic) acid, a related compound, acts as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. These reactions are significant for the efficient formation of polycyclic systems (Haskins & Knight, 2002). Moreover, N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo intramolecular additions, leading to the synthesis of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, which are important in the creation of optically active prolines (Nadano et al., 2006).
Catalysis and Organic Reactions
Triflamides, a category of sulfonamides, are recognized for their unique properties, such as high NH-acidity, lipophilicity, and catalytic activity. They are extensively used as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and other organic transformations. Their strong electron-withdrawing properties coupled with low nucleophilicity and high NH-acidity make them versatile in organic reactions. Triflamides are also involved in C-amination reactions, yielding products with applications in medicine and catalysts for metal complex catalysis (Moskalik & Astakhova, 2022).
Crystal Structure and Spectral Properties
The study of new sulfonamide derivatives, including those similar to 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, provides insights into their crystal structure and spectral properties. For instance, compounds such as 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid and related molecules have been synthesized and characterized, revealing details about their hydrogen bonding and molecular interactions (Danish et al., 2021).
Asymmetric Transfer Hydrogenation
4-(Trifluoromethyl)cyclohexane-1-sulfonamide derivatives are also utilized in the field of asymmetric transfer hydrogenation (ATH). For example, C2-symmetric bis(sulfonamide) ligands derived from chiral trans-(1R,2R)-cyclohexane-1,2-diamine and complexed to RhIIICp* were used as catalysts in the ATH of acetophenone, achieving high yields and enantioselectivity. The immobilized catalysts demonstrated the ability to be recycled without loss of activity (Cortez et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJZSMGTQQVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
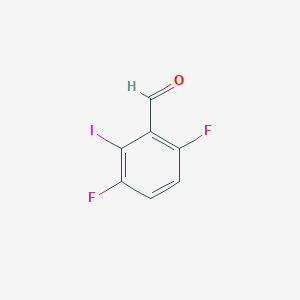
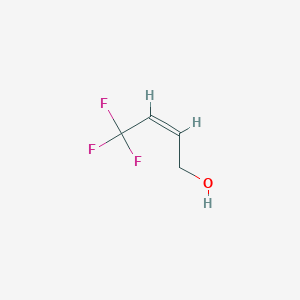
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
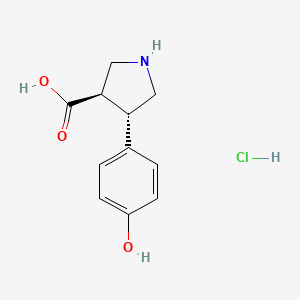
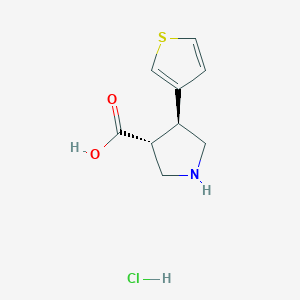
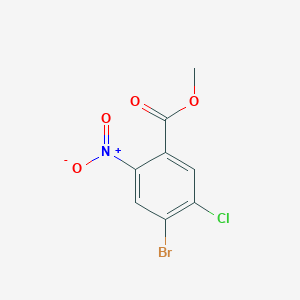
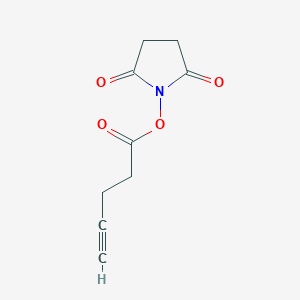
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
